2,4-Dihydroxybenzenepropanoic acid

Description

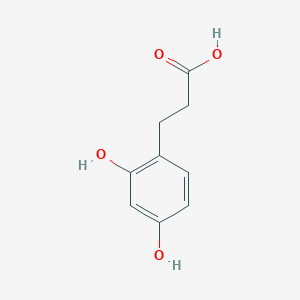

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCMTJPPXSGYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204854 | |

| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5631-68-5 | |

| Record name | 2,4-Dihydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5631-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5631-68-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-Dihydroxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0126386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dihydroxybenzenepropanoic Acid: Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybenzenepropanoic acid, also known as 3-(2,4-dihydroxyphenyl)propanoic acid or hydroumbellic acid, is a phenolic acid that has garnered interest in the scientific community for its notable chemical properties and biological activities. This technical guide provides a comprehensive overview of its core chemical characteristics, experimental protocols for its synthesis and analysis, and its roles as a tyrosinase inhibitor and a potential therapeutic agent in Coenzyme Q10 deficiencies.

Core Chemical Properties

This compound is a solid, brown to orange compound.[1] Its chemical structure consists of a benzene ring substituted with two hydroxyl groups at positions 2 and 4, and a propanoic acid group at position 1.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [2] |

| Molecular Weight | 182.17 g/mol | [2] |

| Melting Point | 158-162 °C | [3] |

| Water Solubility | 3.22 g/L (Predicted) | [4] |

| logP | 0.99 (ALOGPS) | |

| pKa (Strongest Acidic) | 3.82 (Predicted) | |

| CAS Number | 5631-68-5 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry: The mass spectrum of this compound shows characteristic fragmentation patterns for carboxylic acids, including the loss of hydroxyl (-OH) and carboxyl (-COOH) groups. A notable fragmentation involves the cleavage of the bond next to the carbonyl group.

| Technique | Key Peaks/Features |

| GC-MS | Top 5 Peaks (m/z): 267.0, 268.0, 133.0, 398.0, 265.0 |

| FTIR (KBr Wafer) | Characteristic peaks for O-H stretching (phenolic and carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H and C=C bending. |

| ¹³C NMR | Data available from Maybridge Chemical Company Ltd. |

| ¹H NMR | Data available. |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis of 3-(2,4-dihydroxyphenyl)propanoic acid

A plausible synthetic route for 3-(2,4-dihydroxyphenyl)propanoic acid involves a Perkin reaction of 2,4-dihydroxybenzaldehyde with malonic acid, followed by a reduction step.

Step 1: Perkin Reaction

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2,4-dihydroxybenzaldehyde, malonic acid, and pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Heating: Heat the reaction mixture to 80-85°C for one hour, and then increase the temperature to reflux (109-115°C) for an additional three hours.

-

Work-up: After cooling, pour the reaction mixture into cold water and acidify with concentrated hydrochloric acid to precipitate the crude unsaturated acid product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like methyl ethyl ketone.

Step 2: Reduction of the Unsaturated Acid

The resulting unsaturated acid can be reduced to 3-(2,4-dihydroxyphenyl)propanoic acid using a standard hydrogenation reaction, for example, with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or ethanol/water mixtures are potential candidates.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals in a vacuum oven or desiccator.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis and purification of this compound and its isomers.

-

Column: A C18 column is commonly used for the separation of phenolic acids.

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer), often with the addition of a small amount of acid like formic acid to improve peak shape.

-

Detection: UV detection at a wavelength of around 255 nm is suitable for aromatic acids.

Biological Activities and Signaling Pathways

This compound exhibits significant biological activities, primarily as a tyrosinase inhibitor and in the context of Coenzyme Q10 biosynthesis.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. This compound has been identified as a potent and competitive inhibitor of tyrosinase. The inhibitory mechanism likely involves the binding of the phenolic acid to the active site of the enzyme, preventing the binding of its natural substrate, L-tyrosine.

Role in Coenzyme Q10 Biosynthesis and COQ6 Mutations

Mutations in the COQ6 gene, which encodes an enzyme essential for Coenzyme Q10 (CoQ10) biosynthesis, can lead to a severe condition known as steroid-resistant nephrotic syndrome. 2,4-dihydroxybenzoic acid, a close structural analog and potential precursor of this compound, has been shown to rescue CoQ10 deficiency caused by COQ6 mutations. It is believed to bypass the defective enzymatic step in the CoQ10 biosynthesis pathway.

The workflow for investigating the therapeutic potential of 2,4-dihydroxybenzoic acid in CoQ6 deficiency typically involves several key experimental stages.

The proposed mechanism involves 2,4-dihydroxybenzoic acid serving as an alternative substrate that can be processed by the subsequent enzymes in the CoQ10 pathway, thus bypassing the non-functional COQ6 enzyme.

Conclusion

This compound is a multifaceted molecule with distinct chemical properties and promising biological activities. Its role as a tyrosinase inhibitor suggests its potential application in dermatology and cosmetology. Furthermore, the ability of its precursor, 2,4-dihydroxybenzoic acid, to ameliorate the effects of certain genetic mutations in the Coenzyme Q10 biosynthesis pathway opens up new avenues for therapeutic interventions in related metabolic disorders. Further research into the detailed mechanisms of action and the development of robust synthetic and analytical protocols will be crucial for fully realizing the potential of this compound in various scientific and medical fields.

References

The Occurrence and Analysis of 3-(2,4-dihydroxyphenyl)propanoic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,4-dihydroxyphenyl)propanoic acid, a phenolic compound with potential bioactivity, is found in select natural sources. This technical guide provides an in-depth overview of its known natural occurrences, with a focus on its presence in Ficus carica and as a metabolic byproduct of the human gut microbiota. While specific quantitative data from natural matrices remains elusive in current literature, this document outlines detailed, adaptable experimental protocols for the extraction, isolation, and quantification of this compound. Furthermore, proposed biosynthetic and metabolic pathways are visualized, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of 3-(2,4-dihydroxyphenyl)propanoic Acid

3-(2,4-dihydroxyphenyl)propanoic acid has been identified in both the plant kingdom and as a product of microbial metabolism.

-

Plant Sources: The primary plant source associated with 3-(2,4-dihydroxyphenyl)propanoic acid is the fig tree, Ficus carica L.[1] The compound is classified as a natural product found within this species, although its specific location within the plant (e.g., fruit, leaves) and concentration are not well-documented in existing research.

-

Microbial Sources: This compound is a predicted metabolite produced by the human gut microbiota.[2] It is formed through the metabolic activity of gut bacteria on dietary precursors. Specifically, it is generated from the reduction of 3-(2,4-dihydroxyphenyl)prop-2-enoic acid (2,4-dihydroxycinnamic acid).[2] While its presence is established, the concentration of 3-(2,4-dihydroxyphenyl)propanoic acid in the human gut is yet to be quantified.[3]

Other structurally related dihydroxyphenylpropanoic acids have been identified in various natural sources, suggesting potential for a broader distribution of these compounds. For instance, 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) is found in the plants Pyrrosia petiolosa and Lindera glauca, and is also a microbial metabolite.[4] Another related compound, 3-(2,3-dihydroxyphenyl)propanoic acid, has been identified as a metabolite in Escherichia coli.

Quantitative Data

A comprehensive review of scientific literature did not yield specific quantitative data for the concentration or yield of 3-(2,4-dihydroxyphenyl)propanoic acid from its known natural sources. Studies on Ficus carica have focused on the total phenolic and flavonoid content rather than quantifying this specific molecule.

Table 1: Quantitative Data for 3-(2,4-dihydroxyphenyl)propanoic Acid in Natural Sources

| Natural Source | Part/Matrix | Concentration/Yield | Method of Analysis | Reference |

| Ficus carica | Not Specified | Data Not Available | - | |

| Human Gut Microbiota | Feces | Not Quantified | GC-MS (for related compounds) |

Note: The absence of quantitative data highlights a significant research gap and an opportunity for future investigations in the phytochemical analysis of Ficus carica and metabolomic studies of the human gut.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of 3-(2,4-dihydroxyphenyl)propanoic acid from plant material, adaptable for other matrices. These protocols are based on established methods for the analysis of phenolic acids.

Extraction of 3-(2,4-dihydroxyphenyl)propanoic Acid from Plant Material (e.g., Ficus carica leaves or fruit)

-

Sample Preparation:

-

Fresh plant material should be washed with distilled water and freeze-dried (lyophilized) to preserve the chemical integrity of the constituents.

-

The dried material is then ground into a fine powder using a laboratory mill.

-

-

Solvent Extraction:

-

An accurately weighed amount of the powdered plant material (e.g., 10 g) is subjected to extraction with a polar solvent. A mixture of 70-80% methanol or ethanol in water is commonly effective for phenolic compounds.

-

The extraction can be performed using maceration, sonication, or Soxhlet extraction. For a standard laboratory procedure, maceration with intermittent shaking for 24-48 hours at room temperature is suitable.

-

The resulting mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation (Optional):

-

The crude extract can be redissolved in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. 3-(2,4-dihydroxyphenyl)propanoic acid is expected to be present in the more polar fractions like ethyl acetate and n-butanol.

-

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) for Quantification

-

Instrumentation:

-

An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a DAD detector.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution using two solvents is typically employed:

-

Solvent A: Water acidified with a small amount of formic acid or phosphoric acid (e.g., 0.1%).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity. An example gradient is as follows: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90% B (hold); followed by re-equilibration to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 10-20 µL.

-

Detection: The DAD detector should be set to scan a range of wavelengths (e.g., 200-400 nm). The specific wavelength for quantification of 3-(2,4-dihydroxyphenyl)propanoic acid should be determined from the UV spectrum of a pure standard, likely around 280 nm.

-

-

Quantification:

-

A calibration curve is constructed by injecting known concentrations of a pure 3-(2,4-dihydroxyphenyl)propanoic acid standard.

-

The concentration of the compound in the sample extracts is determined by comparing the peak area from the sample chromatogram to the calibration curve.

-

Signaling and Biosynthetic Pathways

Microbial Metabolism in the Human Gut

3-(2,4-dihydroxyphenyl)propanoic acid is a product of the microbial metabolism of dietary polyphenols. The proposed pathway involves the enzymatic reduction of 2,4-dihydroxycinnamic acid, a compound that can be released from the hydrolysis of dietary esters.

Caption: Microbial conversion of 2,4-dihydroxycinnamic acid.

Proposed Biosynthesis in Plants

The biosynthesis of 3-(2,4-dihydroxyphenyl)propanoic acid in plants has not been explicitly elucidated. However, based on the biosynthesis of structurally similar resorcinolic lipids, a polyketide synthase (PKS) pathway is plausible. This pathway would involve the condensation of smaller carboxylic acid units to form the aromatic ring.

Caption: Proposed polyketide pathway for biosynthesis.

Experimental Workflow Visualization

The overall process for the analysis of 3-(2,4-dihydroxyphenyl)propanoic acid from a plant source can be summarized in the following workflow.

Caption: Workflow for extraction and analysis.

Conclusion

3-(2,4-dihydroxyphenyl)propanoic acid is a natural product with known occurrences in Ficus carica and as a metabolite of the human gut microbiota. Despite its identification, there is a notable lack of quantitative data in the scientific literature, presenting a clear avenue for future research. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to pursue the isolation, quantification, and further investigation of the biological activities of this compound. Such studies will be crucial in fully understanding its potential applications in pharmacology and drug development.

References

- 1. Biosynthesis of lipid resorcinols and benzoquinones in isolated secretory plant root hairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABC Herbalgram Website [herbalgram.org]

- 3. fecalmetabolome.ca [fecalmetabolome.ca]

- 4. The gut microbiome drives inter- and intra-individual differences in metabolism of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 2,4-Dihydroxybenzenepropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxybenzenepropanoic acid, also known as 3-(2,4-dihydroxyphenyl)propanoic acid, is a phenylpropanoic acid derivative with potential biological activities. Its biosynthesis is primarily understood to occur via the phenylpropanoid pathway, culminating in a reduction step catalyzed by microbial enzymes. This technical guide provides an in-depth overview of the core biosynthetic pathway, presenting quantitative data on homologous enzymes, detailed experimental protocols for key analytical and enzymatic assays, and visualizations of the metabolic route and experimental workflows.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the essential amino acid L-phenylalanine. The pathway proceeds through the general phenylpropanoid pathway to generate 2,4-dihydroxycinnamic acid (umbellic acid), which is subsequently reduced to the final product. This pathway involves a series of enzymatic reactions, including deamination, hydroxylation, and reduction.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the C4 position to produce p-coumaric acid.

-

Cinnamate/Coumarate 2-Hydroxylase (C2H): Subsequently, p-coumaric acid is hydroxylated at the C2 position to yield 2,4-dihydroxycinnamic acid (umbellic acid).

-

Enoate Reductase: The final step involves the reduction of the α,β-unsaturated double bond of 2,4-dihydroxycinnamic acid to form this compound. In the human gut microbiota, an enzyme predicted as 'abkar1' is implicated in this reaction.[1]

Quantitative Data

Specific kinetic data for the enzymes directly involved in this compound biosynthesis are limited. The following tables summarize available quantitative data for homologous enzymes that catalyze similar reactions, providing a valuable reference for researchers.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL) Homologues

| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference |

| Rhodosporidium toruloides | L-Phenylalanine | 32 | 0.58 | F. S. D'Cunha et al., 1996 |

| Arabidopsis thaliana | L-Phenylalanine | 65 | Not Reported | O. Rohde et al., 2004 |

| Petroselinum crispum | L-Phenylalanine | 230 | 1.2 | K. Hahlbrock et al., 1971 |

Table 2: Kinetic Parameters of Cinnamate 4-Hydroxylase (C4H) Homologues

| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Populus trichocarpa (PtrC4H1/C4H2 complex) | Cinnamic Acid | 1.9 ± 0.2 | 0.31 ± 0.01 | Chen et al., 2011[2] |

| Glycine max (Soybean) | Cinnamic Acid | 10.5 ± 1.2 | Not Reported | Bak et al., 1998 |

| Helianthus tuberosus | Cinnamic Acid | 10 | Not Reported | D. Russell, 1971 |

Table 3: Kinetic Parameters of Cinnamate/Coumarate 2-Hydroxylase (C2H) and Related Hydroxylases

| Enzyme Source | Substrate | K_m_ (µM) | V_max_ | Reference |

| Melilotate hydroxylase (Pseudomonas sp.) | 2-OH-cinnamate | Not Reported | Not Reported | Strickland and Massey, 1980[3] |

Note: Specific kinetic data for C2H acting on p-coumaric acid is scarce. Melilotate hydroxylase is presented as a related enzyme that acts on a hydroxylated cinnamate derivative.

Table 4: Kinetic Parameters of Enoate Reductase Homologues

| Enzyme Source | Substrate | K_m_ (µM) | Relative Activity (%) | Reference |

| Clostridium sporogenes | Cinnamic Acid | Not Reported | 100 | D. J. Bennett et al., 2014[4] |

| Clostridium sporogenes | p-Coumaric Acid | Not Reported | 85 | D. J. Bennett et al., 2014[4] |

| Clostridium acetobutylicum | Cinnamic Acid | Not Reported | High | Sun et al., 2016 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Enoate Reductase

This protocol is adapted for the expression of a putative enoate reductase (e.g., from a gut bacterium) in Escherichia coli.

Methodology:

-

Gene Synthesis and Cloning: Synthesize the gene encoding the putative enoate reductase, codon-optimized for E. coli expression. Clone the gene into an expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (His₆) tag for affinity purification.

-

Transformation and Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Buffer Exchange and Analysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Analyze the purity of the protein by SDS-PAGE.

Enoate Reductase Enzyme Assay

This spectrophotometric assay measures the activity of the purified enoate reductase by monitoring the oxidation of NADH.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 200 µM NADH, and 1-10 µg of the purified enoate reductase in a total volume of 1 mL.

-

Initiation: Start the reaction by adding the substrate, 2,4-dihydroxycinnamic acid, to a final concentration of 1 mM.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADH) at a constant temperature (e.g., 30°C) using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

GC-MS Analysis of this compound

This method allows for the quantification of this compound in biological samples, such as microbial culture supernatants.

Methodology:

-

Sample Preparation: Acidify the culture supernatant to pH 2 with HCl. Extract the metabolites with an equal volume of ethyl acetate. Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

-

Derivatization: Derivatize the dried extract by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Incubate at 70°C for 30 minutes.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS system.

-

GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

MS Detection: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.

-

-

Quantification: Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. Quantify the compound using a standard curve prepared with authentic standard.

HPLC Analysis of Pathway Intermediates

This HPLC method can be used to monitor the enzymatic conversion of precursors to this compound.

Methodology:

-

Sample Preparation: Stop the enzymatic reaction at various time points by adding an equal volume of methanol. Centrifuge to precipitate the protein.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile). For example, start with 10% B, ramp to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

-

Analysis: Identify and quantify L-phenylalanine, cinnamic acid, p-coumaric acid, 2,4-dihydroxycinnamic acid, and this compound by comparing their retention times and peak areas with those of authentic standards.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process rooted in the general phenylpropanoid pathway. While the complete pathway and the specific enzymes involved are becoming clearer, particularly with the implication of microbial enoate reductases, further research is required to fully characterize the kinetics and regulation of this pathway. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the individual enzymatic steps, quantify the metabolites, and ultimately harness this biosynthetic pathway for various applications in drug development and biotechnology.

References

- 1. Cloning and characterization of enoate reductase with high β-ionone to dihydro-β-ionone bioconversion productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic and mechanistic studies on the oxidation of the melilotate hydroxylase . 2-OH-cinnamate complex by molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recombinant expression and characterisation of the oxygen-sensitive 2-enoate reductase from Clostridium sporogenes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Dihydroxybenzenepropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dihydroxybenzenepropanoic acid (also known as 3-(2,4-dihydroxyphenyl)propanoic acid or hydroumbellic acid), a molecule of interest in various research and development fields. This document presents key spectroscopic data in a structured format, details relevant experimental protocols, and visualizes a plausible synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.95 | d | 1H | Ar-H (H-6) |

| ~6.40 | d | 1H | Ar-H (H-5) |

| ~6.35 | s | 1H | Ar-H (H-3) |

| ~2.75 | t | 2H | -CH₂-Ar |

| ~2.50 | t | 2H | -CH₂-COOH |

Note: Predicted values are based on computational models and may vary slightly from experimental results. The phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons are typically broad singlets and their chemical shifts are highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~178.0 | -COOH |

| ~156.0 | C-2 (Ar-C-OH) |

| ~155.5 | C-4 (Ar-C-OH) |

| ~131.0 | C-6 (Ar-CH) |

| ~118.0 | C-1 (Ar-C-CH₂) |

| ~107.0 | C-5 (Ar-CH) |

| ~103.0 | C-3 (Ar-CH) |

| ~35.0 | -CH₂-COOH |

| ~25.0 | -CH₂-Ar |

Note: Some of the carbon chemical shifts are based on data available in PubChem for this compound and computational predictions.[1]

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Strong, Broad | O-H stretch (carboxylic acid and phenols) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (phenol and carboxylic acid) |

| ~850 | Medium | C-H bend (aromatic, out-of-plane) |

Note: The IR data is interpreted based on the characteristic absorption frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 182.0579 | - | [M]⁺ (Molecular Ion) |

| 137 | - | [M - COOH]⁺ |

| 107 | - | [C₇H₇O]⁺ |

Note: The molecular ion peak corresponds to the exact mass of this compound. Fragmentation patterns are predicted based on common fragmentation of similar structures, with key fragments arising from the loss of the carboxylic acid group and subsequent rearrangements. Experimental GC-MS data shows significant peaks at m/z values of 267.0 and 268.0 which may correspond to derivatized species.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH buffer) in a standard 5 mm NMR tube. The concentration should be adjusted to ensure good signal-to-noise ratio.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard single-pulse experiment with a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

FTIR Analysis:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Perform data analysis to identify the characteristic absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may require derivatization (e.g., silylation) to increase its volatility.

-

-

Analysis:

-

Introduce the sample into the mass spectrometer.

-

For ESI-MS, the sample solution is infused directly or via liquid chromatography.

-

For GC-MS, the derivatized sample is injected into the gas chromatograph for separation before entering the mass spectrometer.

-

Acquire the mass spectrum in a suitable mass range to observe the molecular ion and key fragment ions.

-

Analyze the fragmentation pattern to aid in structural elucidation.

-

Plausible Synthetic Workflow

A common method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. A similar approach can be envisioned for the synthesis of this compound, likely starting from a dihydroxyphenyl precursor. The following diagram illustrates a logical workflow for such a synthesis.

Caption: Plausible synthesis workflow for this compound.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to use this information as a starting point for their investigations and to perform their own experimental verification.

References

Structural Analogues of 2,4-Dihydroxybenzenepropanoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of structural analogues of 2,4-dihydroxybenzenepropanoic acid. This class of compounds, belonging to the broader category of phenolic acids and phenylpropanoids, has garnered significant interest for its therapeutic potential in various domains, including antimicrobial, anti-inflammatory, antioxidant, and anticancer applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to facilitate further research and development in this area.

Core Compound and Its Significance

This compound, a phenylpropanoid, serves as a key structural scaffold for the development of novel therapeutic agents. Its inherent biological activities, attributed to the dihydroxyphenyl moiety and the propanoic acid side chain, make it an attractive starting point for medicinal chemistry campaigns. The phenolic hydroxyl groups are crucial for antioxidant and radical scavenging activities, while the overall structure allows for diverse modifications to modulate pharmacokinetic and pharmacodynamic properties.

Synthesis of Structural Analogues

The synthesis of this compound analogues typically involves multi-step reaction sequences. A common strategy involves the modification of the carboxylic acid function, the aromatic ring, or the propanoic acid linker. For instance, the synthesis of hydrazide-hydrazone derivatives, a class of analogues with significant antimicrobial activity, begins with the esterification of the corresponding hydroxyphenylpropanoic acid, followed by reaction with hydrazine hydrate to form the hydrazide. Subsequent condensation with various aldehydes or ketones yields the final hydrazide-hydrazone products.

Another synthetic approach involves the construction of the phenylpropanoic acid backbone through reactions such as the Knoevenagel or Perkin condensation, followed by reduction and modification of the aromatic ring substituents. The choice of synthetic route depends on the desired structural modifications and the availability of starting materials.

Biological Activities and Quantitative Data

Structural analogues of this compound have demonstrated a wide range of biological activities. The following tables summarize the quantitative data for some of these activities.

Antimicrobial Activity

A series of 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives have been synthesized and evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives [1][2]

| Compound | S. aureus ATCC 29213 | E. faecalis ATCC 29212 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | C. albicans ATCC 10231 |

| Derivative 1 (R = 4-chlorophenyl) | 16 | 32 | >64 | >64 | 32 |

| Derivative 2 (R = 2,4-dichlorophenyl) | 8 | 16 | 64 | >64 | 16 |

| Derivative 3 (R = 4-nitrophenyl) | 4 | 8 | 32 | 64 | 8 |

| Derivative 4 (R = 2-hydroxyphenyl) | 32 | 64 | >64 | >64 | 64 |

| Derivative 5 (R = 4-hydroxy-3-methoxyphenyl) | 16 | 32 | >64 | >64 | 32 |

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory and antioxidant properties of these compounds are often linked to their ability to scavenge free radicals and modulate inflammatory signaling pathways. The antioxidant activity can be quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. Anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with the IC50 value indicating the concentration that inhibits 50% of NO production.

Table 2: Antioxidant and Anti-inflammatory Activities of Selected Dihydroxyphenyl Derivatives

| Compound | DPPH Radical Scavenging IC50 (µM) | Inhibition of NO Production IC50 (µM) |

| This compound | 15.2 | 25.8 |

| 3-(2,4-Dihydroxyphenyl)phthalide | 8.7 | 12.4[3] |

| Rosmarinic Acid (Reference) | 5.4 | 8.1[4] |

| Ellagic Acid (Reference) | 3.2 | 5.9[4] |

Anticancer Activity

Certain derivatives have also been investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: In Vitro Cytotoxicity (IC50, µM) of a Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivative against A549 Lung Cancer Cells

| Compound | A549 IC50 (µM) |

| Compound 20 (a specific hydrazone derivative) | 7.5 |

Experimental Protocols

General Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazones

-

Esterification: To a solution of the corresponding 3-((4-hydroxyphenyl)amino)propanoic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

-

Hydrazide Formation: Dissolve the methyl ester in ethanol and add hydrazine hydrate. Reflux the mixture for 8-12 hours. Cool the reaction mixture to room temperature, and collect the precipitated hydrazide by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

Hydrazone Synthesis: Dissolve the hydrazide in methanol and add an equimolar amount of the desired aldehyde or ketone. Add a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 2-4 hours. Cool the reaction mixture, and collect the precipitated hydrazone by filtration. Recrystallize the product from a suitable solvent to afford the pure hydrazone.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only) for each plate. Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound analogues are mediated through various signaling pathways.

Anti-inflammatory Signaling Pathway

Phenolic compounds, including dihydroxyphenylpropanoic acid derivatives, are known to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. Upon stimulation by inflammatory stimuli like LPS, these pathways are activated, leading to the production of pro-inflammatory cytokines and mediators. These analogues can interfere with these pathways at multiple levels, leading to a reduction in the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by this compound analogues.

Antimicrobial Mechanism of Action

The antimicrobial action of phenolic compounds often involves the disruption of microbial cell membranes. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Caption: General mechanism of antimicrobial action of phenolic acid analogues.

Experimental and Drug Discovery Workflow

The development of novel this compound analogues as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery and development of novel therapeutic agents.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogues is highly dependent on their chemical structure. Key structural features that influence activity include:

-

Substitution on the Aromatic Ring: The number and position of hydroxyl groups are critical for antioxidant and antimicrobial activities. Additional electron-withdrawing or electron-donating groups can modulate the electronic properties and steric hindrance, thereby affecting target binding and cell permeability.

-

Modification of the Propanoic Acid Side Chain: Esterification, amidation, or conversion to hydrazides can significantly alter the pharmacokinetic properties and biological activity of the parent compound. For example, the formation of hydrazones can introduce additional pharmacophoric features and enhance antimicrobial potency.

-

Nature of the Linker: The length and flexibility of the linker between the aromatic ring and the terminal functional group can influence the overall conformation of the molecule and its ability to interact with biological targets.

Caption: Logical relationship between structural modifications and biological activities.

Conclusion

Structural analogues of this compound represent a promising class of compounds with diverse therapeutic potential. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by quantitative data and detailed protocols. The presented signaling pathways and workflows offer a framework for understanding their biological effects and guiding future drug discovery efforts. Further research focusing on systematic structure-activity relationship studies and in vivo evaluation of lead compounds is warranted to fully exploit the therapeutic potential of this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Antioxidant Potential of Plant-Derived Phenolic Acids as Triple COX, LOX, and NOX Inhibitors: A Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: A Research Framework for 4,6-dimethylnonan-5-one

InChIKey: HMCMTJPPXSGYJY-UHFFFAOYSA-N Compound Name: 4,6-dimethylnonan-5-one Molecular Formula: C₁₁H₂₂O Structure:

Executive Summary: An extensive review of scientific literature and chemical databases reveals a significant gap in the available research for 4,6-dimethylnonan-5-one (InChIKey: HMCMTJPPXSGYJY-UHFFFAOYSA-N). There are no published studies detailing its biological activity, mechanism of action, or involvement in specific signaling pathways. Structurally, it is an aliphatic ketone. Related compounds, such as isomers of dimethyl-hydroxy-nonanone, are known to function as insect pheromones, suggesting a potential for biological activity within this chemical class.[1][2]

This document serves as a prospective technical guide outlining a hypothetical research and development framework for the characterization of a novel compound like 4,6-dimethylnonan-5-one. It is intended for researchers, scientists, and drug development professionals to illustrate the logical workflow, experimental protocols, and data analysis required to elucidate the therapeutic potential of a new chemical entity.

Hypothetical Research Workflow

The initial characterization of a novel compound such as 4,6-dimethylnonan-5-one would follow a multi-stage workflow. This process begins with broad, high-throughput screening to identify any biological activity and progressively narrows down to specific mechanistic studies.

Caption: Hypothetical research workflow for a novel compound.

Illustrative Experimental Protocols

The following are generalized protocols representing key stages of the research workflow. These are templates and would require optimization for the specific compound and biological question.

Protocol: Cell Viability (MTT) Assay for Initial Cytotoxicity Screening

This assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and proliferation.

-

Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of 4,6-dimethylnonan-5-one in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

If initial screening suggests anti-proliferative activity, a kinase inhibition assay can determine if the compound targets protein kinases.

-

Reagents: Prepare assay buffer, a specific recombinant kinase (e.g., EGFR, BRAF), its corresponding peptide substrate, and ATP.

-

Compound Preparation: Serially dilute 4,6-dimethylnonan-5-one in assay buffer to various concentrations.

-

Kinase Reaction: In a 384-well plate, add the kinase and the test compound (or vehicle control). Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate Reaction: Add a mixture of the peptide substrate and ATP to initiate the phosphorylation reaction. Incubate for 1 hour at 30°C.

-

Detection: Add a detection reagent that specifically binds to the phosphorylated substrate, producing a detectable signal (e.g., luminescence, fluorescence).

-

Data Acquisition: Read the signal on a plate reader. A lower signal indicates inhibition of the kinase.

-

Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Data Presentation

Quantitative data from the experiments described above would be summarized in tables for clear comparison and analysis.

Table 1: Hypothetical In Vitro Activity Profile of 4,6-dimethylnonan-5-one

| Assay Type | Cell Line / Target | Parameter | Result |

|---|---|---|---|

| Cell Viability | HeLa (Cervical Cancer) | IC₅₀ (µM) | 15.2 |

| Cell Viability | A549 (Lung Cancer) | IC₅₀ (µM) | 28.7 |

| Cell Viability | HEK293 (Normal Kidney) | IC₅₀ (µM) | > 100 |

| Kinase Inhibition | EGFR | IC₅₀ (µM) | 5.8 |

| Kinase Inhibition | BRAF | IC₅₀ (µM) | > 50 |

| Kinase Inhibition | SRC | IC₅₀ (µM) | 8.3 |

Potential Signaling Pathway Investigation

If the data from Table 1 were obtained, it would suggest that 4,6-dimethylnonan-5-one has moderate, selective anti-proliferative activity and may act by inhibiting kinases like EGFR and SRC. This would lead to an investigation of the downstream signaling pathways regulated by these kinases, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

This diagram illustrates the hypothesis that 4,6-dimethylnonan-5-one could inhibit the EGFR receptor, thereby blocking the downstream signaling cascade that leads to cell proliferation. This hypothesis could be tested experimentally using techniques like Western blotting to measure the phosphorylation levels of ERK and other pathway components in cells treated with the compound.

References

- 1. US4925985A - Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one - Google Patents [patents.google.com]

- 2. Synthesis of (4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanone and (3R,5S,6R)- 6-hydroxy-3,5-dimethyl-2-octanone, the pheromone components of the bostrychid beetle, Dinoderus bifoveolatus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dihydroxybenzenepropanoic Acid (CAS: 5631-68-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybenzenepropanoic acid, also known by synonyms such as 3-(2,4-Dihydroxyphenyl)propionic acid and Hydroumbellic acid, is a phenolic compound with significant potential in various scientific and commercial applications. Its chemical structure, featuring a resorcinol moiety attached to a propanoic acid chain, underpins its notable biological activities. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, biological functions with a focus on tyrosinase inhibition, and its applications in research and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5631-68-5 | |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)propanoic acid | |

| Synonyms | 3-(2,4-Dihydroxyphenyl)propionic acid, Hydroumbellic acid, 2,4-Dihydroxyhydrocinnamic acid | |

| Appearance | Solid, powder | |

| Melting Point | 158-162 °C | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Boiling Point | 418.0 ± 14.0 °C at 760 mmHg | |

| Flash Point | 220.8 ± 16.6 °C | |

| Solubility | Soluble in DMSO. | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. | |

| SMILES String | OC(=O)CCc1ccc(O)cc1O | |

| InChI Key | HMCMTJPPXSGYJY-UHFFFAOYSA-N |

Spectroscopic Data:

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data Availability and Source |

| ¹³C NMR | Available from Maybridge Chemical Company Ltd. |

| Mass Spectrometry (GC-MS) | Experimental data available on MassBank of North America (MoNA). |

| Infrared (IR) Spectroscopy | FTIR spectra (KBr wafer) available from Maybridge Chemical Company Ltd. |

Synthesis Methodologies

Proposed Synthesis Route 1: Catalytic Hydrogenation of 2,4-Dihydroxycinnamic Acid

This method involves the reduction of the double bond in the acrylic acid side chain of 2,4-dihydroxycinnamic acid.

Caption: Proposed synthesis of this compound via catalytic hydrogenation.

Experimental Protocol:

-

Dissolution: Dissolve 2,4-dihydroxycinnamic acid in a suitable solvent, such as ethanol, in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by recrystallization or column chromatography to yield this compound.

Proposed Synthesis Route 2: Perkin Reaction

This classic organic reaction can be adapted to synthesize the precursor, 2,4-dihydroxycinnamic acid, which can then be hydrogenated as described above.

Caption: Proposed two-step synthesis of this compound via the Perkin reaction.

Experimental Protocol (for Perkin Reaction step):

-

Mixing Reagents: Combine 2,4-dihydroxybenzaldehyde, acetic anhydride, and a weak base (e.g., anhydrous sodium acetate) in a round-bottom flask.

-

Heating: Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.

-

Hydrolysis: After cooling, pour the reaction mixture into water and heat to hydrolyze the excess acetic anhydride.

-

Purification of Intermediate: Acidify the solution with a mineral acid (e.g., HCl) to precipitate the crude 2,4-dihydroxycinnamic acid. The product can be purified by recrystallization.

-

Hydrogenation: The purified 2,4-dihydroxycinnamic acid is then subjected to catalytic hydrogenation as described in Synthesis Route 1.

Biological Activity and Mechanism of Action

The primary biological activity of this compound reported in the literature is its function as a potent and competitive tyrosinase inhibitor .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. Overproduction of melanin can lead to hyperpigmentation disorders. By inhibiting tyrosinase, this compound can effectively reduce melanin synthesis.

Mechanism of Inhibition:

The 2,4-dihydroxyphenyl (resorcinol) moiety is crucial for its inhibitory activity. It is proposed that this compound acts as a competitive inhibitor, likely by binding to the active site of the tyrosinase enzyme, thereby preventing the natural substrates (L-tyrosine and L-DOPA) from binding and being converted to melanin precursors.

Caption: Signaling pathway of tyrosinase-mediated melanin synthesis and its inhibition.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is adapted from standard tyrosinase inhibition assays and can be used to quantify the inhibitory potential of this compound.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

This compound (test compound)

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of this compound and kojic acid in a suitable solvent (e.g., DMSO) and then dilute further with phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of the test compound solution (or control) to each well.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the tyrosinase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and controls.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

-

Plot the percentage of inhibition against the concentration of the inhibitor to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

Applications in Research and Drug Development

The potent tyrosinase inhibitory activity of this compound makes it a valuable compound for several applications:

-

Dermatology and Cosmetics: As a skin-lightening agent in cosmetic formulations to treat hyperpigmentation, melasma, and age spots.

-

Drug Discovery: As a lead compound for the development of more potent and selective tyrosinase inhibitors for the treatment of pigmentation disorders.

-

Agrochemicals: Potential application as an anti-browning agent to prevent the enzymatic browning of fruits and vegetables.

-

Research Tool: Used as a reference compound in studies investigating the mechanism of tyrosinase inhibition and the structure-activity relationships of tyrosinase inhibitors.

Currently, there are no known clinical trials specifically investigating this compound. However, the broader class of hydroxybenzoic acids and their derivatives are subjects of ongoing research for various therapeutic applications.

Safety and Handling

-

General Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult a comprehensive and specific Safety Data Sheet from the supplier before handling this compound.

Conclusion

This compound is a promising phenolic compound with well-defined physicochemical properties and significant biological activity as a tyrosinase inhibitor. The proposed synthesis routes offer viable pathways for its preparation in a laboratory setting. Its potential applications in dermatology, drug discovery, and agrochemicals warrant further investigation. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this valuable molecule.

An In-depth Technical Guide to the Endogenous Metabolite 3-(2,4-dihydroxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous metabolite 3-(2,4-dihydroxyphenyl)propanoic acid, also known as hydroumbellic acid or 2,4-dihydroxyhydrocinnamic acid. This document details its biosynthesis, physiological roles, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing complex pathways and workflows using the DOT language for Graphviz.

Introduction

3-(2,4-dihydroxyphenyl)propanoic acid is a phenylpropanoic acid that has garnered interest due to its biological activities, particularly as a potent tyrosinase inhibitor.[1] It is recognized as an endogenous metabolite, primarily produced by the human gut microbiota from the metabolism of dietary flavonoids and related compounds.[2][3] This guide will delve into the scientific understanding of this metabolite, offering valuable insights for researchers in fields ranging from metabolomics to pharmacology and drug discovery.

Physicochemical and Biological Properties

A summary of the key physicochemical and inhibitory properties of 3-(2,4-dihydroxyphenyl)propanoic acid is presented in Table 1. This data is essential for designing and interpreting experimental studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| CAS Number | 5631-68-5 | |

| Appearance | Solid | |

| Solubility | DMSO: ≥ 2.08 mg/mL | |

| Tyrosinase Inhibition | ||

| IC₅₀ (L-Tyrosine) | 3.02 µM | |

| Kᵢ (DL-DOPA) | 11.5 µM |

Biosynthesis and Metabolism

3-(2,4-dihydroxyphenyl)propanoic acid is not synthesized endogenously by human enzymes but is a product of the metabolic activity of the gut microbiome. The primary route of its formation is through the microbial transformation of various dietary polyphenols, particularly flavonoids.

One key pathway involves the reduction of the α,β-unsaturated bond of 3-(2,4-dihydroxyphenyl)prop-2-enoic acid by microbial enzymes. This precursor is itself a metabolite of more complex flavonoids. Several bacterial species, including Eubacterium ramulus and strains from the Lachnospiraceae family, have been identified as capable of carrying out these transformations.

Further metabolism in humans can involve conjugation reactions, such as glucuronidation, to facilitate excretion.

Physiological Roles and Therapeutic Potential

The primary established biological activity of 3-(2,4-dihydroxyphenyl)propanoic acid is its potent and competitive inhibition of tyrosinase, a key enzyme in melanin synthesis. This property makes it a compound of interest for applications in dermatology and cosmetology for the management of hyperpigmentation disorders.

Beyond tyrosinase inhibition, research on related phenylpropanoic acids suggests broader physiological roles that may be relevant to 3-(2,4-dihydroxyphenyl)propanoic acid. These include:

-

Antioxidant Activity: Phenolic acids are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The dihydroxyphenyl structure of this metabolite suggests it may possess similar capabilities.

-

Cardiometabolic Health: Several microbial metabolites of flavonoids, including various hydroxyphenylpropanoic acids, have been shown to exert beneficial effects on cardiometabolic health. These effects include improvements in lipid profiles and reductions in blood pressure. While direct evidence for 3-(2,4-dihydroxyphenyl)propanoic acid is still emerging, its structural similarity to other active metabolites makes this a promising area of investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-(2,4-dihydroxyphenyl)propanoic acid.

Quantification by Ultra-Performance Liquid Chromatography (UPLC)

This protocol is adapted for the quantification of 3-(2,4-dihydroxyphenyl)propanoic acid in fecal samples.

Materials:

-

UPLC system with a photodiode array (PDA) detector

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, analytical grade

-

Ultrapure water

-

3-(2,4-dihydroxyphenyl)propanoic acid standard

-

Fecal samples

-

Extraction solvent (e.g., methanol or ethyl acetate)

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Standard Curve Preparation: Prepare a stock solution of 3-(2,4-dihydroxyphenyl)propanoic acid in methanol. From this stock, prepare a series of dilutions to create a standard curve (e.g., 0.1 to 100 µg/mL).

-

Sample Preparation:

-

Homogenize a known weight of fecal sample (e.g., 100 mg) in the extraction solvent.

-

Vortex thoroughly and sonicate for 15 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

-

UPLC Analysis:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Detection: Monitor at the maximum absorbance wavelength for 3-(2,4-dihydroxyphenyl)propanoic acid (determined by PDA scan).

-

-

Data Analysis: Quantify the concentration of the metabolite in the samples by comparing the peak area to the standard curve.

Tyrosinase Inhibition Assay

This colorimetric assay determines the inhibitory effect of 3-(2,4-dihydroxyphenyl)propanoic acid on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-tyrosine or L-DOPA as substrate

-

Phosphate buffer (e.g., 50 mM, pH 6.5)

-

3-(2,4-dihydroxyphenyl)propanoic acid

-

Kojic acid (positive control)

-

96-well microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 1000 Units/mL).

-

Prepare a solution of L-tyrosine or L-DOPA in phosphate buffer (e.g., 1 mM).

-

Prepare a stock solution of 3-(2,4-dihydroxyphenyl)propanoic acid in DMSO and dilute to various concentrations in phosphate buffer. Prepare a similar dilution series for kojic acid.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of the test compound solution (or control).

-

Add 170 µL of the assay mixture buffer.

-

Add 10 µL of the tyrosinase solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the substrate solution (L-tyrosine or L-DOPA).

-

Measure the absorbance at 492 nm at regular intervals for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Conclusion

3-(2,4-dihydroxyphenyl)propanoic acid is an intriguing endogenous metabolite with well-defined activity as a tyrosinase inhibitor and potential roles in antioxidant defense and cardiometabolic health. Its origin from the gut microbial metabolism of dietary flavonoids highlights the importance of the gut-host axis in health and disease. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological significance and therapeutic potential of this compound. Future studies should focus on elucidating its precise mechanisms of action in various physiological and pathological contexts.

References

2,4-Dihydroxybenzenepropanoic Acid in Plant Extracts: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybenzenepropanoic acid, also known as 3-(2,4-dihydroxyphenyl)propanoic acid, is a phenolic compound found in various plant species. As a member of the hydroxyphenylpropanoic acid class, it is of significant interest to the scientific community due to its potential biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects. This technical guide provides an in-depth overview of this compound in plant extracts, focusing on its biological activities, experimental protocols for its study, and its interaction with key cellular signaling pathways.

Data Presentation: Biological Activities of this compound

The following table summarizes the known biological activities and quantitative data for this compound.

| Biological Activity | Target | Assay/Model | Quantitative Data (IC50, Ki, etc.) | Reference |

| Tyrosinase Inhibition | Tyrosinase | Enzyme Inhibition Assay | IC50: 3.02 µM (for L-Tyrosine), Ki: 11.5 µM | [1] |

Experimental Protocols

General Protocol for Extraction of Phenolic Acids from Plant Material

This protocol describes a general method for the solvent extraction of phenolic acids, including this compound, from dried plant material. The choice of solvent and extraction conditions may need to be optimized for specific plant matrices.

Materials:

-

Dried and powdered plant material

-

Extraction solvents: 80% Methanol or 80% Ethanol

-

Shaker or sonicator

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

-

Weigh 10 g of the dried, powdered plant material and place it in a flask.

-

Add 100 mL of the chosen extraction solvent (e.g., 80% methanol).

-

Agitate the mixture using a shaker at room temperature for 24 hours or sonicate for 1 hour.

-

Separate the solid material from the extract by filtration or centrifugation at 4000 rpm for 15 minutes.

-

Collect the supernatant (the extract).

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the extracts from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

The crude extract can be stored at -20°C for further purification and analysis.

Protocol for Solid-Phase Extraction (SPE) Cleanup of Plant Extracts

This protocol provides a general procedure for the purification of phenolic acids from crude plant extracts using a reversed-phase SPE cartridge.

Materials:

-

Crude plant extract

-

Reversed-phase SPE cartridge (e.g., C18)

-

Methanol (HPLC grade)

-

Deionized water (acidified with 0.1% formic acid)

-

SPE manifold

Procedure:

-

Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (acidified with 0.1% formic acid). Do not allow the cartridge to dry out.

-

Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase for HPLC analysis (e.g., 10% methanol in water with 0.1% formic acid). Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with 5-10 mL of deionized water (with 0.1% formic acid) to remove polar impurities such as sugars and organic acids.

-

Elution: Elute the phenolic acids from the cartridge with 5-10 mL of methanol. Collect the eluate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.

HPLC Method for Quantification of this compound

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in purified plant extracts.